molecular formula C8H4ClFN2O2 B3240083 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1427376-71-3

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3240083
CAS No.: 1427376-71-3
M. Wt: 214.58 g/mol
InChI Key: QMAQYYDWXONYGH-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClFN2O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of chlorine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 5-bromo-pyridin-2-amine with sodium acetate in ethanol and water under reflux conditions. The reaction mixture is then treated with 2-chloro-1,1-dimethoxyethane in the presence of concentrated hydrochloric acid . The resulting product is purified through extraction and trituration processes.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Sodium acetate: Used in the initial synthesis.

    Concentrated hydrochloric acid: Facilitates the reaction with 2-chloro-1,1-dimethoxyethane.

    Ethyl acetate: Used for extraction and purification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination enhances its reactivity and makes it a valuable compound for various chemical and biological applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

IUPAC Name

6-chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAQYYDWXONYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

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